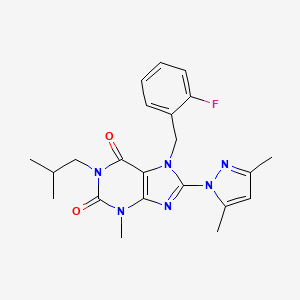
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multitarget Drugs for Neurodegenerative Diseases
Research on tricyclic xanthine derivatives, which are structurally related to the queried compound, has highlighted their potential as multitarget drugs for neurodegenerative diseases. A study by Brunschweiger et al. (2014) explored a library of derivatives for their adenosine receptor antagonism and monoamine oxidase inhibition. This dual-target approach could offer advantages over single-target therapeutics in the treatment of neurodegenerative diseases, suggesting that similar compounds might also exhibit multifaceted therapeutic potential (Brunschweiger et al., 2014).
Synthesis and Activity of Purine Derivatives
The synthesis and evaluation of purine derivatives have been a focus in the search for new therapeutics. A study on the synthesis and biological activity of tricyclic triazino and triazolo[4,3-e]purine derivatives by Ashour et al. (2012) investigated these compounds for their anticancer, anti-HIV, and antimicrobial activities. This research underscores the versatility of purine derivatives in drug discovery, hinting at the broad applicability of related compounds in medicinal chemistry (Ashour et al., 2012).
Anticonvulsant Activity
The investigation into anticonvulsant activities of purine analogues, as conducted by Kelley et al. (1995), reveals the potential of purine derivatives in treating seizure disorders. This study synthesized and tested imidazo and pyrazolo triazines, showing potent anticonvulsant activity for certain compounds. Such findings indicate the promise of purine-based compounds, including those structurally similar to the queried molecule, in developing new anticonvulsant drugs (Kelley et al., 1995).
Chemical Synthesis and Reactions
Research on the reactions of various azoles and purine derivatives, like the work of Khaliullin et al. (2014), contributes to our understanding of synthetic pathways and the potential for developing new compounds with specific properties or activities. These studies not only advance the field of organic chemistry but also open new avenues for the application of these compounds in therapeutic and other scientific contexts (Khaliullin et al., 2014).
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-13(2)11-28-20(30)18-19(26(5)22(28)31)24-21(29-15(4)10-14(3)25-29)27(18)12-16-8-6-7-9-17(16)23/h6-10,13H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNDOJYKVXJETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637434.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide](/img/structure/B2637435.png)


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2637438.png)
![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)
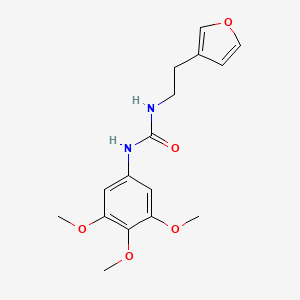
![4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2637444.png)
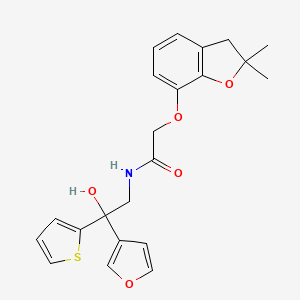
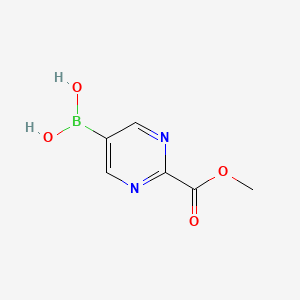

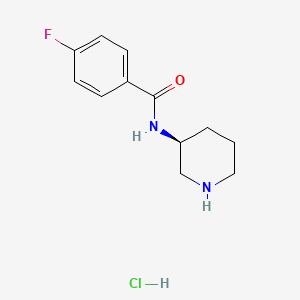
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)
![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2637454.png)